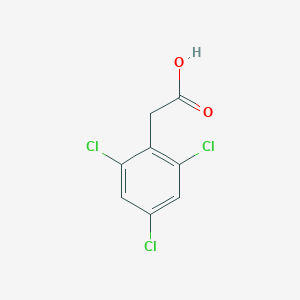

2-(2,4,6-Trichlorophenyl)acetic acid

Description

Properties

IUPAC Name |

2-(2,4,6-trichlorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVZSZLZMZBHHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50988884 | |

| Record name | (2,4,6-Trichlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69178-44-5 | |

| Record name | Benzeneacetic acid, 2,?,?-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2,4,6-Trichlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biological Activity of (2,4,6-trichlorophenyl)acetic acid

Foreword: A Predictive Approach to a Sparsely Studied Compound

While (2,4,6-trichlorophenyl)acetic acid is a distinct chemical entity, the body of publicly available research on its specific biological activity is limited. Therefore, this technical guide adopts a predictive and comparative approach, leveraging the extensive knowledge of its close structural analogs, the chlorophenoxyacetic acid herbicides 2,4-D and 2,4,5-T. The principles of structure-activity relationships within this class of compounds provide a robust framework for inferring the likely biological and toxicological profile of (2,4,6-trichlorophenyl)acetic acid. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistically-grounded understanding of this compound's potential effects.

Chemical and Physical Properties of (2,4,6-trichlorophenyl)acetic acid and Its Analogs

(2,4,6-trichlorophenyl)acetic acid is a member of the chlorophenoxyacetic acid family, characterized by a dichlorinated or trichlorinated phenyl ring linked to an acetic acid moiety via an ether bond.[1] Its chemical structure suggests it shares properties with other synthetic auxins.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| (2,4,6-trichlorophenyl)acetic acid | C₈H₅Cl₃O₂ | 239.48 | 215-217 |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | 221.04 | 138 |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | C₈H₅Cl₃O₃ | 255.48 | 154-158 |

Inferred Mechanism of Action: A Synthetic Auxin

Based on its structural similarity to 2,4-D and 2,4,5-T, (2,4,6-trichlorophenyl)acetic acid is predicted to act as a synthetic auxin.[2][3] Natural auxins, such as indole-3-acetic acid (IAA), are crucial plant hormones that regulate cell division, elongation, and differentiation.[4] Synthetic auxins mimic IAA, but their persistence in plant cells leads to uncontrolled growth and ultimately, death in susceptible species.[5]

The proposed mechanism of action involves the following key steps:

-

Cellular Uptake and Accumulation: (2,4,6-trichlorophenyl)acetic acid likely enters plant cells via active transport and diffusion but is not efficiently removed by efflux transporters, leading to its accumulation.[6]

-

Binding to Auxin Receptors: The accumulated compound is expected to bind to auxin receptors, primarily the TIR1/AFB family of F-box proteins. This binding event promotes the formation of a co-receptor complex with Aux/IAA transcriptional repressors.[7][8]

-

Deregulation of Gene Expression: The formation of this complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors unleashes Auxin Response Factors (ARFs), which then modulate the transcription of a wide array of auxin-responsive genes.[7][9]

-

Physiological Disruption: The resulting overstimulation of auxin signaling pathways leads to a cascade of detrimental physiological effects, including epinasty (downward bending of leaves), stem twisting, and uncontrolled cell division and elongation.[10] This ultimately overwhelms the plant's metabolic resources, leading to senescence and death.[11]

Visualizing the Synthetic Auxin Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by (2,4,6-trichlorophenyl)acetic acid.

Caption: Proposed mechanism of action for (2,4,6-trichlorophenyl)acetic acid as a synthetic auxin.

Experimental Protocols for Assessing Biological Activity

The following protocols are standard methods for evaluating the auxin-like and herbicidal activity of compounds like (2,4,6-trichlorophenyl)acetic acid.

In Vitro Assays

This assay quantifies the affinity of the test compound for auxin receptors.

Principle: A competitive binding assay using purified TIR1/AFB receptor proteins and a labeled auxin (e.g., radiolabeled IAA) is performed. The ability of (2,4,6-trichlorophenyl)acetic acid to displace the labeled auxin is measured.

Protocol:

-

Protein Purification: Express and purify recombinant TIR1/AFB proteins.

-

Assay Setup: In a 96-well plate, combine the purified receptor, a known concentration of labeled auxin, and varying concentrations of (2,4,6-trichlorophenyl)acetic acid.

-

Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

-

Separation: Separate the receptor-bound from free-labeled auxin using a suitable method (e.g., filtration, size-exclusion chromatography).

-

Quantification: Measure the amount of bound-labeled auxin (e.g., by scintillation counting for radiolabels).

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of (2,4,6-trichlorophenyl)acetic acid required to inhibit 50% of the specific binding of the labeled auxin.

A classic and sensitive bioassay for auxin activity.[4]

Principle: Auxins inhibit root elongation in Arabidopsis thaliana seedlings at high concentrations. The degree of inhibition is proportional to the auxin activity of the compound.

Protocol:

-

Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds.

-

Plating: Plate the seeds on Murashige and Skoog (MS) agar medium containing a range of concentrations of (2,4,6-trichlorophenyl)acetic acid.

-

Incubation: Incubate the plates vertically in a growth chamber for 5-7 days.

-

Measurement: Measure the primary root length of the seedlings.

-

Data Analysis: Plot root length against the concentration of the test compound to determine the dose-response curve and calculate the concentration that inhibits root growth by 50% (GR₅₀).

In Vivo Assays

This assay assesses the herbicidal activity of the compound on whole plants.

Principle: Susceptible plant species are treated with the test compound, and the resulting phytotoxicity is evaluated over time.

Protocol:

-

Plant Growth: Grow a susceptible broadleaf weed species (e.g., Amaranthus retroflexus) to the 2-4 leaf stage in a greenhouse.

-

Treatment: Apply (2,4,6-trichlorophenyl)acetic acid at various concentrations as a foliar spray. Include a negative control (vehicle only) and a positive control (e.g., 2,4-D).

-

Evaluation: Visually assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (0 = no injury, 100 = plant death).

-

Biomass Measurement: At the end of the experiment, harvest the above-ground biomass and measure the dry weight.

-

Data Analysis: Determine the dose required to cause 50% visual injury (I₅₀) and the dose required to reduce dry weight by 50% (GR₅₀).

Experimental Workflow for Biological Activity Assessment

Caption: A typical workflow for assessing the biological activity of a potential synthetic auxin herbicide.

Toxicology and Safety Considerations

The toxicological profile of (2,4,6-trichlorophenyl)acetic acid has not been extensively studied. However, significant insights can be drawn from its precursor, 2,4,6-trichlorophenol, and related chlorophenoxy herbicides.

Carcinogenicity

2,4,6-trichlorophenol is classified as a Group B2, probable human carcinogen by the U.S. Environmental Protection Agency.[10] Studies in animal models have shown that oral exposure to 2,4,6-trichlorophenol can lead to an increased incidence of lymphomas, leukemia, and liver cancer.[12] The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group as "possibly carcinogenic to humans" (Group 2B).[13]

Genotoxicity

Studies on 2,4,6-trichlorophenol have shown that it can induce genotoxic effects. While it did not induce mutations at the hprt locus in Chinese hamster cells, it did cause a dose-related increase in hyperdiploidy and micronuclei, suggesting it may cause chromosome malsegregation.[9] In zebrafish, exposure to 2,4,6-trichlorophenol resulted in point mutations in the p53 gene in the liver.[14]

General Toxicity

Chlorophenoxy herbicides can cause a range of toxic effects in animals, including neurotoxicity, reproductive and developmental toxicity, and immunotoxicity, although these effects are generally observed at high doses.[15][16] The acute toxicity of these compounds varies depending on the specific chemical form (acid, salt, or ester).[17]

Synthesis of (2,4,6-trichlorophenyl)acetic acid

A potential synthetic route for (2,4,6-trichlorophenyl)acetic acid involves the reaction of 1,3,5-trichlorobenzene with carbon tetrachloride to form 2,4,6-trichlorobenzotrichloride, which is then reacted with concentrated sulfuric acid. An alternative and more common method for synthesizing phenoxyacetic acids is the reaction of the corresponding chlorophenol with chloroacetic acid.[3]

General Synthesis Protocol

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant Growth Regulators - Auxins - Phenoxyacetic acid Clinisciences [clinisciences.com]

- 4. Distribution and Elimination of Chlorinated Phenoxyacetic Acids in Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genotoxicity of 2,4,6-trichlorophenol in V79 Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,4,6-Trichlorophenol - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Long-term toxicology and carcinogenicity of 2,4,6-trichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MCPA - Wikipedia [en.wikipedia.org]

- 13. Genotoxic effect of 2,4,6-trichlorophenol on p53 gene in zebrafish liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. juniperpublishers.com [juniperpublishers.com]

- 17. CN101429117A - Process for producing 2, 4, 6-trichlorobenzoic acid - Google Patents [patents.google.com]

Synthesis and Mechanistic Evaluation of 2-(2,4,6-Trichlorophenyl)acetic Acid: A Comprehensive Technical Guide

Executive Summary

2-(2,4,6-Trichlorophenyl)acetic acid (CAS: 69178-44-5), historically commercialized as the herbicide "Fenac", is a heavily halogenated phenylacetic acid derivative (1[1]). Beyond its legacy agricultural applications, this compound and its acyl chloride derivatives serve as critical building blocks for modern systemic bactericides (e.g., benalaxyl) and potent anticoagulant rodenticides (2[2]). Synthesizing this sterically hindered, electron-deficient molecule requires careful selection of reaction pathways to overcome the deactivating nature of the three chlorine substituents on the aromatic ring. This whitepaper details the validated synthetic pathways, mechanistic causality, and step-by-step protocols required for high-yield synthesis.

Synthetic Strategies & Pathway Analysis

As a Senior Application Scientist, evaluating a synthetic route requires balancing atom economy, reagent toxicity, and thermodynamic feasibility. Two primary pathways dominate the synthesis of 2-(2,4,6-trichlorophenyl)acetic acid: the Classical Nitrile Route and the modern Catalytic Carbonylation Route.

The Classical Nitrile Route (Nucleophilic Substitution & Hydrolysis)

This is the most robust and historically validated laboratory method (3[3]).

-

Halogenation : 2,4,6-Trichlorotoluene is subjected to radical chlorination to yield 2,4,6-trichlorobenzyl chloride.

-

Cyanation : The benzyl chloride undergoes an S_N2 reaction with an alkali cyanide (e.g., NaCN) to form 2-(2,4,6-trichlorophenyl)acetonitrile.

-

Causality Note : The steric bulk of the ortho-chlorines significantly hinders the standard S_N2 transition state. To overcome this kinetic barrier, the addition of a catalytic amount of Sodium Iodide (NaI) is critical. NaI facilitates an in situ Finkelstein reaction, transiently forming 2,4,6-trichlorobenzyl iodide. Iodine is a vastly superior leaving group compared to chlorine, which accelerates the subsequent nucleophilic attack by the cyanide ion (4[4]).

-

-

Hydrolysis : The nitrile is hydrolyzed under strongly acidic conditions to yield the final carboxylic acid.

The Transition-Metal Catalyzed Carbonylation Route

Recent advancements have introduced direct carbonylation of substituted toluenes as a greener industrial alternative. In this process, 2,4,6-trichlorotoluene is reacted with carbon monoxide (1-50 atm) in the presence of a transition metal catalyst (typically Palladium-based), a ligand, an alcohol, and an oxidant (2[2]).

-

Causality Note : This route elegantly avoids highly toxic cyanide salts and stoichiometric waste. The transition metal undergoes oxidative addition into the activated benzylic bond, followed by migratory insertion of CO, and reductive elimination with an alcohol to form an ester. However, it requires specialized high-pressure reactors, making it more suited for highly optimized industrial continuous-flow setups rather than standard batch lab synthesis.

Fig 1: Divergent synthetic pathways for 2-(2,4,6-Trichlorophenyl)acetic acid.

Quantitative Data: Pathway Comparison

The following table summarizes the operational metrics of the two primary synthetic pathways to assist in workflow selection:

| Metric | Classical Nitrile Route | Catalytic Carbonylation Route |

| Overall Yield | 85 - 92% | 75 - 88% |

| Reaction Time | ~20 hours (Two steps) | ~6 - 12 hours (Single step) |

| Key Reagents | NaCN, NaI, H₂SO₄ | CO gas, Pd-catalyst, Oxidant |

| Toxicity / Hazard | High (HCN generation risk) | Moderate (High pressure CO gas) |

| Scalability | Excellent for batch reactors | Excellent for continuous flow |

| Atom Economy | Low (Generates NaCl, NH₄HSO₄) | High (Catalytic, minimal byproducts) |

Experimental Protocols: The Self-Validating Nitrile System

The following methodologies detail the classical synthesis, optimized for high conversion and purity. The protocols are designed as self-validating systems, where distinct visual and physical cues confirm the success of each mechanistic step.

Protocol A: Cyanation of 2,4,6-Trichlorobenzyl Chloride

Reference Standard: Adapted from CZ301063B6 (4[4], 5[5]).

-

Preparation : In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 115 g (0.5 mol) of 2,4,6-trichlorobenzyl chloride in 400 mL of anhydrous methanol.

-

Catalyst & Reagent Addition : Add 23.7 g of sodium cyanide (0.48 mol, 98.6% purity) and 3.5 g (23 mmol) of sodium iodide.

-

Safety Imperative: NaCN is highly toxic. This step must be performed strictly in a certified fume hood with active HCN monitors.

-

-

Reaction Execution : Heat the stirred mixture to reflux (approx. 65°C) for 8 hours.

-

Self-Validation: As the reaction progresses, the S_N2 displacement of chloride by cyanide will cause sodium chloride (NaCl) to precipitate out of the methanol solution, turning the mixture into a cloudy suspension. The NaI acts as a nucleophilic catalyst, driving the conversion to 95-98%.

-

-

Workup : Cool the mixture to 40°C. Filter off the precipitated sodium chloride byproduct under a vacuum. Wash the filter cake with 50 mL of warm methanol to ensure complete product recovery.

-

Isolation : Concentrate the combined filtrate under reduced pressure to recover the methanol solvent. The residual brown oil is crude 2-(2,4,6-trichlorophenyl)acetonitrile, which can be purified by vacuum distillation (collecting the fraction at ~140-142°C / 1.30 kPa) or used directly in Protocol B.

Protocol B: Acidic Hydrolysis of 2-(2,4,6-Trichlorophenyl)acetonitrile

-

Preparation : Suspend the crude nitrile (approx. 0.45 mol) in a robust acid mixture consisting of 150 mL of glacial acetic acid and 150 mL of concentrated sulfuric acid (H₂SO₄).

-

Reaction Execution : Heat the mixture to a gentle reflux (110-120°C) for 12 hours.

-

Causality Note: The heavily chlorinated aromatic ring withdraws electron density from the benzylic carbon, making the nitrile highly resistant to basic hydrolysis. The strongly acidic medium forces protonation of the nitrile nitrogen, vastly increasing the electrophilicity of the nitrile carbon. This allows water to attack and form the primary amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and ammonium bisulfate.

-

-

Workup & Self-Validation : Pour the cooled reaction mixture slowly over 500 g of crushed ice with vigorous stirring. The sudden shift in solvent polarity will cause the crude 2-(2,4,6-trichlorophenyl)acetic acid to immediately precipitate as a voluminous white to off-white solid.

-

Purification : Filter the solid precipitate, wash thoroughly with ice-cold distilled water until the filtrate reaches a neutral pH (removing all mineral acids), and recrystallize from an ethanol/water mixture to yield the pure target compound.

Fig 2: Acid-catalyzed hydrolysis mechanism of the nitrile intermediate.

References

- Chlorfenac - AERU - University of Hertfordshire. Pesticide Properties DataBase (PPDB).

- US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene. Google Patents.

- CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring. Google Patents.

- CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring. Google Patents.

- Acta Chem. Scand. 9 (1955) No. 6. University of Copenhagen.

- 2,4,6-trichlorophenylacetic acid - CAS号69178-44-5. Molaid Chemical Database.

Sources

- 1. Chlorfenac [sitem.herts.ac.uk]

- 2. US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene - Google Patents [patents.google.com]

- 3. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 4. CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 5. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

Toxicological and Bioanalytical Profiling of 2-(2,4,6-Trichlorophenyl)acetic Acid: A Technical Whitepaper

Executive Summary & Chemical Context

2-(2,4,6-Trichlorophenyl)acetic acid (2,4,6-TPA, CAS: 69178-44-5) is a heavily halogenated aromatic acid primarily utilized as a high-value intermediate in the synthesis of N-acylalanine systemic fungicides (e.g., benalaxyl) and potent anticoagulant rodenticides [1]. Historically, its sodium salt formulation has been deployed as an agricultural herbicide (often conflated in patent literature with "fenac", its 2,3,6-isomer) for weed control in maize and sugarcane plantations [2].

Understanding the toxicological profile of 2,4,6-TPA requires a rigorous analysis of its structure-activity relationship (SAR). As an application scientist, evaluating this compound means recognizing that its toxicity is not just a function of its functional groups, but of the specific steric and electronic environment created by the symmetrical trichloro-substitution.

Physicochemical Determinants of Toxicity

The toxicokinetics of 2,4,6-TPA are governed by two primary structural features:

-

Steric Hindrance: The ortho-chlorines at positions 2 and 6 create a massive steric shield around the acetic acid moiety. This prevents rapid enzymatic cleavage by microbial amidases and esterases in the soil, leading to prolonged environmental persistence compared to non-halogenated analogs.

-

Electronic Effects & pKa: The highly electronegative chlorine atoms exert a strong inductive pull, significantly increasing the acidity of the carboxylic acid group (pKa ~3.5). At physiological pH (7.4), 2,4,6-TPA is >99.9% ionized. This ionization severely restricts its ability to cross the blood-brain barrier via passive diffusion, limiting neurotoxicity, while simultaneously facilitating rapid renal clearance in mammals.

Quantitative Toxicological Profile

Due to proprietary limitations on the exact 2,4,6-isomer, robust toxicological read-across methodology is applied using its nearly identical structural isomer, 2,3,6-trichlorophenylacetic acid (Chlorfenac) [3]. The compound exhibits low acute mammalian toxicity but presents moderate chronic risks to aquatic ecosystems [4].

| Toxicological Endpoint | Test Model / Organism | Value / Result | Mechanistic Note |

| Acute Oral LD50 | Rat (Rattus norvegicus) | ~3,000 mg/kg | Low acute toxicity; rapid renal clearance prevents lethal accumulation [3]. |

| Acute Aquatic LC50 (96h) | Fish (Leiostomus xanthurus) | 10 - 50 mg/L | Moderately toxic; gill absorption is limited by ionization state [5]. |

| Dermal Irritation | Rabbit (Oryctolagus cuniculus) | Mild to Moderate | Acidic nature causes local protein denaturation at high concentrations. |

| Target Mechanism | Broadleaf Weeds | Auxin Mimicry | Binds TIR1 receptor, causing uncontrolled cell elongation and death. |

Mechanistic Pathways of Toxicity

The biological fate of 2,4,6-TPA diverges sharply between target organisms (plants) and non-target organisms (mammals).

In plants, 2,4,6-TPA acts as a synthetic auxin. It binds to the TIR1/AFB family of F-box proteins, initiating the ubiquitination and subsequent proteasomal degradation of Aux/IAA repressor proteins. This triggers uncontrolled gene expression, leading to lethal epinasty and vascular tissue destruction.

In mammals, the 2,4,6-substitution pattern sterically blocks Phase I Cytochrome P450 (CYP) aromatic hydroxylation. Consequently, the molecule is primarily shunted toward Phase II metabolism, where UDP-glucuronosyltransferases (UGTs) conjugate the free carboxylic acid with glucuronic acid, marking it for rapid urinary excretion.

Fig 1. Metabolic and mechanistic pathways of 2,4,6-TPA in plant vs. mammalian systems.

Field-Proven Experimental Protocols

To generate reliable, reproducible data for regulatory submissions, the following self-validating protocols are strictly employed.

Protocol A: LC-MS/MS Bioanalysis for Toxicokinetic Profiling

This workflow is designed to quantify 2,4,6-TPA in mammalian plasma or environmental water samples.

-

Step 1: Sample Spiking & Acidification. Aliquot 100 µL of plasma. Add 10 µL of stable isotope-labeled internal standard (e.g., 2,4,6-TPA-13C6). Add 50 µL of 1% Formic Acid.

-

Mechanistic Rationale: 2,4,6-TPA has a pKa of ~3.5. Acidifying the matrix forces the molecule into its un-ionized (protonated) state, which is an absolute prerequisite for efficient partitioning into the organic extraction solvent.

-

-

Step 2: Liquid-Liquid Extraction (LLE). Add 500 µL of Ethyl Acetate (EtOAc). Vortex for 5 minutes and centrifuge at 14,000 x g for 10 minutes.

-

Step 3: Evaporation & Reconstitution. Transfer the organic supernatant to a clean vial and evaporate to dryness under a gentle stream of N2 at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 80% Water / 20% Acetonitrile with 0.1% Formic Acid).

-

Step 4: UHPLC-MS/MS Analysis. Inject 5 µL onto a C18 column. Utilize Electrospray Ionization in Negative Mode (ESI-). Monitor the MRM transition of the deprotonated precursor ion [M-H]- to its dominant product ion (loss of CO2).

-

System Suitability & Self-Validation: The protocol is self-validating through the inclusion of matrix-matched calibration curves. A run is only deemed valid if the internal standard peak area variance across all samples is <15%, proving that matrix-induced ion suppression is properly normalized.

Fig 2. LC-MS/MS workflow for the quantification of 2,4,6-TPA in biological matrices.

Protocol B: Acute Aquatic Toxicity Testing (Adapted OECD 203)

This protocol establishes the 96-hour LC50 for environmental risk assessment.

-

Step 1: Range-Finding & Acclimatization. Acclimatize test fish (e.g., Leiostomus xanthurus) to test water conditions (pH 7.5, 22°C) for 7 days. Conduct a rapid 24-hour range-finding test at logarithmic concentrations (0.1, 1, 10, 100 mg/L).

-

Step 2: Static-Renewal Setup. Based on range-finding, set up 5 test concentrations in a geometric series.

-

Mechanistic Rationale: A static-renewal system (replacing 80% of the test solution every 24 hours) is mandatory. Halogenated phenylacetic acids can undergo slow photolytic degradation under laboratory lighting; renewal ensures the fish are exposed to a constant, verifiable concentration of the parent compound rather than its photoproducts.

-

-

Step 3: Observation & Analytical Verification. Record mortality at 2, 24, 48, 72, and 96 hours. Take water aliquots at 0 and 24 hours (pre-renewal) to verify the actual concentration using Protocol A.

-

System Suitability & Self-Validation: The test is self-validating if mortality in the control group does not exceed 10%, and the analytically measured concentration of 2,4,6-TPA remains within ±20% of the nominal concentration throughout the 96-hour period.

References

- Title: Process for synthesizing phenylacetic acid by carbonylation of toluene (US20130303798A1)

- Title: Method for synthesizing phenylacetic acid by carbonylation of methylbenzene (CN103387490A)

- Title: Chlorfenac Chemical Index Source: DrugFuture URL

- Title: HANDBOOK OF ACUTE TOXICITY OF CHEMICALS TO FISH AND AQUATIC INVERTEBRATES Source: USGS Publications Warehouse / EPA URL

Sources

- 1. US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene - Google Patents [patents.google.com]

- 2. CN103387490A - Method for synthesizing phenylacetic acid by carbonylation of methylbenzene - Google Patents [patents.google.com]

- 3. Chlorfenac [drugfuture.com]

- 4. pubs.usgs.gov [pubs.usgs.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

2-(2,4,6-Trichlorophenyl)acetic acid as a metabolite of prochloraz

The Metabolic Fate and Analytical Profiling of Prochloraz: A Deep Dive into the 2-(2,4,6-Trichlorophenoxy)acetic Acid Pathway

As a Senior Application Scientist navigating the complexities of pesticide residue analysis and pharmacokinetics, I frequently encounter the deceptive analytical nature of prochloraz. Prochloraz is a broad-spectrum imidazole fungicide that acts by inhibiting ergosterol biosynthesis[1]. However, its rapid degradation in both plant matrices and mammalian systems yields a complex cascade of metabolites.

The terminal acidic metabolite—chemically defined as 2-(2,4,6-trichlorophenoxy)acetic acid (commonly designated as BTS 9608 , and occasionally referred to in simplified nomenclature as 2-(2,4,6-trichlorophenyl)acetic acid)—presents unique toxicological and analytical challenges. This whitepaper deconstructs the metabolic pathway of prochloraz, evaluates its regulatory implications, and provides a field-proven, self-validating LC-MS/MS methodology designed to overcome the inherent pitfalls of its quantification.

Metabolic Pathway and Toxicological Causality

When prochloraz is applied to crops or ingested by mammals, it does not persist in its parent form. Instead, it undergoes rapid and extensive biotransformation[1]. The metabolism is driven by the cleavage of the imidazole ring, followed by side-chain modifications.

-

Phase I (Ring Cleavage): The imidazole ring is cleaved to form the intermediate urea derivative, BTS 44596.

-

Phase II (Decarbonylation & Hydrolysis): BTS 44596 loses its formyl group to become BTS 44595, which is subsequently hydrolyzed to the amine metabolite, BTS 40348[1].

-

Phase III (Oxidation to Acetic Acid): The aliphatic side chain undergoes extensive oxidation, resulting in the formation of 2-(2,4,6-trichlorophenoxy)acetic acid (BTS 9608). In mammalian models (such as rats and dogs), urinary excretion is the predominant elimination route, with BTS 9608 and 2-(2,4,6-trichlorophenoxy)ethanol accounting for up to 80% of the excreted metabolites[2].

-

Phase IV (Terminal Degradation): Further cleavage of the ether bond yields 2,4,6-trichlorophenol (2,4,6-TCP), a persistent environmental degradant[3].

Toxicological Implications: Prochloraz is a known endocrine disruptor, exhibiting antiandrogenic effects by antagonizing the androgen receptor (AR) and inhibiting aromatase activity[3]. Interestingly, toxicological assays reveal that neither the terminal acetic acid metabolite (BTS 9608) nor 2,4,6-TCP exhibit significant AR inhibition in vitro[3]. This causality indicates that the endocrine-disrupting properties are primarily driven by the parent compound or its early-stage intermediate metabolites, rather than the terminal acidic degradants.

Metabolic degradation pathway of prochloraz to BTS 9608 and 2,4,6-TCP.

Analytical Strategy: The GC-MS vs. LC-MS/MS Paradigm

The European Food Safety Authority (EFSA) defines the residue for risk assessment as the sum of prochloraz and its metabolites containing the 2,4,6-trichlorophenol moiety[1]. Capturing this "total residue" has historically relied on flawed methodologies.

The GC-MS Fallacy: Older regulatory methods rely on a harsh hydrolysis step (heating the sample with pyridine hydrochloride at 200°C for 3 hours) to force all prochloraz metabolites into a single 2,4,6-TCP moiety, which is then analyzed via Gas Chromatography (GC)[4]. Furthermore, attempting direct GC-MS analysis of intact prochloraz is analytically disastrous. Prochloraz and its metabolites thermally degrade into 2,4,6-TCP within the heated GC injector port[5]. This thermal artifact leads to massive overestimations of TCP and renders GC-MS highly unreliable for speciation.

The LC-MS/MS Solution (and its caveats): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, allowing for the simultaneous determination of the parent compound and BTS 9608 without derivatization[5]. However, it introduces a critical phenomenon: in-source fragmentation . Within the Electrospray Ionization (ESI) source, BTS 9608 and BTS 44596 can spontaneously fragment into 2,4,6-TCP[5]. If these compounds co-elute chromatographically, the mass spectrometer cannot differentiate between endogenous TCP in the sample and artifactual TCP generated in the source.

Self-Validating LC-MS/MS Protocol for Prochloraz and BTS 9608

To ensure absolute scientific integrity, the following step-by-step protocol is engineered to mitigate matrix effects, prevent thermal degradation, and resolve in-source fragmentation.

Step 1: Cryogenic Sample Homogenization

-

Action: Flash-freeze the tissue/plant matrix using liquid nitrogen and mill to a fine powder.

-

Causality: Prochloraz metabolizes rapidly. Cryo-milling halts enzymatic degradation, ensuring the ratio of parent to BTS 9608 represents the true biological state at the time of sampling.

Step 2: Acidified QuEChERS Extraction

-

Action: Weigh 10.0 g of sample. Add 10 mL of Acetonitrile containing 1% Acetic Acid . Add QuEChERS salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake and centrifuge.

-

Causality: BTS 9608 is an organic acid (pKa ~2.87). The highly acidic extraction environment shifts the equilibrium, keeping BTS 9608 in its protonated, un-ionized state. This suppresses its polarity, driving its partition into the organic acetonitrile layer during the salting-out phase.

Step 3: Targeted dSPE Cleanup

-

Action: Transfer 1 mL of supernatant to a dSPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18. Vortex and filter.

-

Causality: Do not use Graphitized Carbon Black (GCB). GCB has a strong affinity for planar ring structures. It will aggressively adsorb the planar 2,4,6-trichlorophenoxy ring of both the parent and BTS 9608, causing catastrophic recovery losses.

Step 4: Chromatographic Separation (The Critical Step)

-

Action: Use a C18 reversed-phase column. Employ a slow gradient elution (e.g., 10% to 90% organic over 8–10 minutes).

-

Causality: A slow ramp ensures baseline resolution between BTS 9608, BTS 44596, and 2,4,6-TCP. By separating them in time before they enter the mass spectrometer, you completely neutralize the threat of false positives caused by in-source fragmentation[5].

Step 5: Polarity-Switching MS/MS Detection

-

Action: Program the mass spectrometer to switch polarities in real-time. Prochloraz and urea metabolites are detected in ESI (+), while BTS 9608 and TCP require ESI (-)[5].

Step-by-step LC-MS/MS workflow for the accurate quantification of prochloraz and metabolites.

Quantitative Data & Analytical Parameters

The following table summarizes the optimized mass spectrometric parameters and the specific analytical challenges associated with each compound in the prochloraz pathway.

| Analyte | Common Identity | Ionization Mode | Primary Analytical Challenge | Mitigation Strategy |

| Prochloraz | Parent Compound | ESI (+) | Severe thermal degradation in GC injectors[5]. | Strictly utilize LC-MS/MS; avoid GC methods. |

| BTS 44596 | Urea Intermediate | ESI (+) | In-source fragmentation to 2,4,6-TCP[5]. | Baseline chromatographic resolution prior to ESI. |

| BTS 44595 | Desformyl Urea | ESI (+) | In-source fragmentation to BTS 40348[5]. | Baseline chromatographic resolution prior to ESI. |

| BTS 9608 | Acetic Acid Metabolite | ESI (-) | Poor ionization sensitivity; in-source fragmentation[5]. | Acidic extraction; analyze strictly in ESI (-) mode. |

| 2,4,6-TCP | Terminal Phenol | ESI (-) | Ubiquitous background interference; matrix effects. | Matrix-matched calibration; isotopic internal standards. |

References

-

Analysis of Prochloraz (Sum) via its Metabolites eurl-pesticides.eu[Link][5]

-

Simultaneous Determination of Prochloraz and Three Metabolites in Fruits and Vegetables by Liquid Chromatography – Tandem Mass Spectrometry (LC-MS/MS) ResearchGate[Link][4]

-

Prochloraz (Pesticide residues in food: 1983 evaluations) INCHEM[Link][2]

-

Review of the existing maximum residue levels for prochloraz according to Article 12 of Regulation (EC) No 396/2005 National Institutes of Health (NIH) / EFSA Journal[Link][1]

-

Antiandrogenic Effects in Vitro and in Vivo of the Fungicide Prochloraz Oxford Academic (Toxicological Sciences)[Link][3]

Sources

- 1. Review of the existing maximum residue levels for prochloraz according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 641. Prochloraz (Pesticide residues in food: 1983 evaluations) [inchem.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

Methodological & Application

synthesis of 2-(2,4,6-Trichlorophenyl)acetic acid protocol

An Application Note and Protocol for the Synthesis of 2-(2,4,6-Trichlorophenyl)acetic Acid

Introduction

2-(2,4,6-Trichlorophenyl)acetic acid is a substituted phenylacetic acid derivative.[1][2] Phenylacetic acids, as a class, are crucial building blocks and intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals. The specific substitution pattern of three chlorine atoms on the phenyl ring imparts distinct chemical properties that are leveraged in further synthetic transformations. This document provides a detailed protocol for the laboratory-scale synthesis of 2-(2,4,6-Trichlorophenyl)acetic acid, primarily focusing on the robust and widely applicable Willgerodt-Kindler reaction. An alternative pathway via nitrile hydrolysis is also discussed. This guide is intended for researchers and scientists with a working knowledge of synthetic organic chemistry.

PART 1: Scientific Principles and Synthetic Strategy

The synthesis of aryl-substituted acetic acids from corresponding acetophenones is a classic transformation in organic chemistry. Among the various methods, the Willgerodt-Kindler reaction stands out for its reliability in converting aryl ketones into carboxylic acids (via their thioamide derivatives), effectively achieving a migration of the carbonyl function to the terminal carbon of the alkyl chain followed by oxidation.[3][4]

The Willgerodt-Kindler Reaction Pathway

The reaction proceeds in two main stages:

-

Thioamide Formation: An aryl ketone (in this case, 2,4,6-trichloroacetophenone) is heated with elemental sulfur and a high-boiling secondary amine, typically morpholine.[5] This process converts the ketone into a thiomorpholide derivative. The mechanism is complex but is believed to involve the formation of an enamine, which then reacts with sulfur.[3][4]

-

Hydrolysis: The resulting thioamide is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product, 2-(2,4,6-Trichlorophenyl)acetic acid.[5][6]

The choice of morpholine is strategic; its high boiling point (129 °C) allows the reaction to be conducted at elevated temperatures without the need for a sealed pressure vessel.[7]

Caption: Overall workflow for the synthesis via the Willgerodt-Kindler reaction.

PART 2: Detailed Experimental Protocol

This protocol details the two-stage synthesis from 2,4,6-trichloroacetophenone. All operations should be performed in a well-ventilated fume hood.

Safety and Hazard Management

-

2-(2,4,6-Trichlorophenyl)acetic acid and Intermediates: These compounds are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2]

-

Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage.

-

Sulfur: Flammable solid.

-

Hydrogen Sulfide (H₂S): The reaction may produce hydrogen sulfide, a highly toxic and flammable gas with a characteristic rotten egg smell. Ensure the fume hood has adequate airflow.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[8][9][10]

Stage 1: Synthesis of 2-(2,4,6-Trichlorophenyl)thioacetomorpholide

Materials & Equipment

| Reagent/Equipment | Details |

|---|---|

| 2,4,6-Trichloroacetophenone | C₈H₅Cl₃O, MW: 223.49 g/mol |

| Sulfur (powder) | S, MW: 32.06 g/mol |

| Morpholine | C₄H₉NO, MW: 87.12 g/mol |

| Round-bottom flask (100 mL) | --- |

| Reflux condenser | --- |

| Heating mantle | --- |

| Magnetic stirrer and stir bar | --- |

| Toluene | For workup |

| Hydrochloric acid (conc.) | For workup |

Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,6-trichloroacetophenone (e.g., 5.0 g, 22.4 mmol).

-

Add elemental sulfur (e.g., 1.08 g, 33.6 mmol, 1.5 eq).

-

Add morpholine (e.g., 5.85 mL, 67.2 mmol, 3.0 eq).

-

Heat the mixture to a gentle reflux (approx. 130-135 °C) with continuous stirring. The reaction is typically complete within 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the dark, viscous mixture into a beaker containing toluene (50 mL).

-

Carefully add this organic mixture to 50 mL of 6M hydrochloric acid in a separatory funnel.

-

Shake vigorously, venting frequently. The acid wash removes excess morpholine.

-

Separate the layers and wash the organic (toluene) layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, 2-(2,4,6-trichlorophenyl)thioacetomorpholide, is a dark oil or semi-solid and can often be used in the next step without further purification.

Stage 2: Hydrolysis to 2-(2,4,6-Trichlorophenyl)acetic acid

Materials & Equipment

| Reagent/Equipment | Details |

|---|---|

| Crude Thioamide | From Stage 1 |

| Glacial Acetic Acid | CH₃COOH |

| Concentrated Hydrochloric Acid | HCl |

| Round-bottom flask (250 mL) | --- |

| Reflux condenser | --- |

| Heating mantle | --- |

| Buchner funnel and filter paper | --- |

| Ice bath | --- |

Procedure

-

Place the crude thioamide from Stage 1 into a 250 mL round-bottom flask.

-

Add a mixture of glacial acetic acid (50 mL) and concentrated hydrochloric acid (25 mL).[6]

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110-120 °C) with stirring.

-

Maintain the reflux for 6-12 hours, or until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature, then chill thoroughly in an ice bath.

-

Slowly and carefully pour the cooled mixture into a beaker containing 200 mL of ice-cold water. This will precipitate the crude carboxylic acid.

-

Stir the suspension for 30 minutes in the ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

-

Dry the product in a vacuum oven at 50-60 °C to a constant weight.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water or toluene/hexane mixture.

Caption: Simplified mechanistic pathway of the Willgerodt-Kindler reaction.

PART 3: Alternative Synthetic Route

An alternative and equally valid approach is the synthesis and subsequent hydrolysis of 2-(2,4,6-trichlorophenyl)acetonitrile.

-

Nitrile Formation: 2,4,6-Trichlorobenzyl chloride is reacted with a cyanide salt (e.g., NaCN, KCN) in a polar aprotic solvent like DMSO or acetone. This is a standard Sₙ2 substitution reaction. Extreme caution is required when handling cyanide salts as they are highly toxic.

-

Nitrile Hydrolysis: The resulting 2-(2,4,6-trichlorophenyl)acetonitrile is then hydrolyzed. This can be achieved under either acidic (e.g., refluxing with aqueous H₂SO₄ or HCl) or basic (e.g., refluxing with aqueous NaOH followed by acidic workup) conditions to yield the carboxylic acid.[11] Acid-catalyzed hydrolysis is a common method for converting nitriles to carboxylic acids.[11]

This route is effective but involves the use of acutely toxic reagents, making the Willgerodt-Kindler reaction a more common choice in many laboratory settings where such hazards are to be avoided.

Quantitative Data Summary

The following table provides an example of reactant quantities and expected outcomes for the primary protocol described.

| Parameter | Value | Notes |

| Stage 1: Thioamide Formation | ||

| 2,4,6-Trichloroacetophenone | 5.0 g (22.4 mmol) | Starting Material |

| Sulfur | 1.08 g (33.6 mmol) | 1.5 equivalents |

| Morpholine | 5.85 mL (67.2 mmol) | 3.0 equivalents |

| Reaction Time | 5-8 hours | At reflux |

| Stage 2: Hydrolysis | ||

| Reaction Time | 6-12 hours | At reflux |

| Overall | ||

| Theoretical Yield of Final Product | 5.37 g | Based on starting ketone |

| Expected Practical Yield | 60-75% | Yields can vary |

| Final Product Molecular Weight | 239.48 g/mol [2] | C₈H₅Cl₃O₂[1] |

References

-

2,4,6-Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 11331. PubChem. [Link]

- Process for producing 2, 4, 6-trichlorobenzoic acid.

-

Willgerodt rearrangement. Wikipedia. [Link]

-

Willgerodt-Kindler Reaction. SynArchive. [Link]

-

Willgerodt-Kindler Reaction. MSU Chemistry. [Link]

-

Pd-Catalyzed External-CO-Free Carbonylation: Preparation of 2,4,6-Trichlorophenyl 3,4- Dihydronaphthalene-2-Carboxylate. Organic Syntheses. (2020). [Link]

- Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.

- Process for the preparation of 2,4,6-trimethylphenylacetic acid.

-

Willgerodt-Kindler Reaction. Wiley Online Library. (2010). [Link]

-

Optimum Conditions for the Willgerodt-Kindler Reaction. 1. SciSpace. [Link]

-

2,4,6-Trichlorobenzoyl chloride. Grokipedia. [Link]

-

Synthesis of 2,4,5-trichlorophenoxyacetic acid. PrepChem.com. [Link]

-

2,4,5-Trichlorophenoxyacetic acid. Wikipedia. [Link]

-

2-(2,4,6-Trichlorophenyl)acetic acid | C8H5Cl3O2 | CID 15775088. PubChem. [Link]

-

2,4,6-Trichlorobenzoyl chloride. Wikipedia. [Link]

-

2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent). ResearchGate. (2025). [Link]

-

A new synthesis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). ResearchGate. [Link]

-

Mechanism for basic hydrolysis of α-chloronitrile to ketone? Chemistry Stack Exchange. (2017). [Link]

-

α-CHLOROPHENYLACETIC ACID. Organic Syntheses. [Link]

-

Mild, Efficient and Highly Selective Hydrolysis of Acetonides with Antimony Trichloride. ResearchGate. (2018). [Link]

-

Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses. [Link]

-

Acetonitrile on acidic hydrolysis gives A HCOOH B CH3NC. Vedantu. [Link]

-

Transition State Structure for the Water-Catalyzed Hydrolysis of p-Nitrophenyl Trifluoroacetate in Acetonitrile. PubMed. (1998). [Link]

Sources

- 1. 2-(2,4,6-Trichlorophenyl)acetic acid | C8H5Cl3O2 | CID 15775088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2,4,6-trichlorophenyl)acetic acid | 29277-00-7 [sigmaaldrich.com]

- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]

- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. hpc-standards.com [hpc-standards.com]

- 11. Acetonitrile on acidic hydrolysis gives A HCOOH B CH3NC class 12 chemistry CBSE [vedantu.com]

Application Note: Advanced Purification Protocols for 2-(2,4,6-Trichlorophenyl)acetic acid

Executive Summary & Chemical Context

2-(2,4,6-Trichlorophenyl)acetic acid (CAS: 69178-44-5) is a heavily chlorinated aromatic carboxylic acid utilized as a critical intermediate in the synthesis of specialized herbicides (often prepared as the sodium salt, "fenac") and complex pharmaceutical active ingredients[1]. Synthesizing this compound—typically via the hydrolysis of 2,4,6-trichlorophenylacetonitrile or carbonylation pathways—frequently leaves a crude matrix contaminated with unreacted nitriles, primary amides, colored polymeric byproducts, and structurally similar halogenated isomers.

To achieve pharmaceutical-grade purity (>99.5%), a rigid, orthogonal purification strategy is required. This guide details a two-phase, self-validating methodology: an initial acid-base extraction to exploit the compound's ionizable carboxylic acid group, followed by a solvent-optimized recrystallization to remove closely related lipophilic impurities[2].

Physicochemical Rationale (The "Why")

Standard unsubstituted phenylacetic acid can often be purified via simple hot-water recrystallization. However, the introduction of three electron-withdrawing chlorine atoms on the aromatic ring fundamentally alters the molecule's physicochemical profile:

-

Lowered pKa: The inductive effect of the ortho- and para-chlorine atoms increases the acidity of the carboxylic group compared to standard phenylacetic acid. This allows for rapid and complete conversion to a highly water-soluble sodium salt at a moderately alkaline pH (8.5–9.0).

-

Extreme Lipophilicity: In its protonated (free acid) state, the 2,4,6-trichloro substitution renders the molecule highly hydrophobic. It is virtually insoluble in water, necessitating the use of non-polar or moderately polar organic solvents (like toluene or ethyl acetate/hexanes) for effective recrystallization[2][3].

Purification Workflow

Workflow for the orthogonal purification of 2-(2,4,6-Trichlorophenyl)acetic acid.

Step-by-Step Experimental Methodologies

Phase 1: Acid-Base Extraction & Decolorization

This phase isolates the target compound from neutral/basic organic impurities and colored polymers.

-

Suspension: Suspend 100 g of crude 2-(2,4,6-Trichlorophenyl)acetic acid in 500 mL of deionized water in a 2 L Erlenmeyer flask.

-

Alkaline Dissolution: Slowly add 20% w/v aqueous Sodium Hydroxide (NaOH) dropwise under vigorous stirring until the solution stabilizes at pH 8.5–9.0.

-

Causality: Maintaining the pH strictly below 10.0 prevents the unwanted base-catalyzed hydrolysis of any residual amide impurities into additional target molecules, which could skew yield calculations and introduce unexpected byproducts[4].

-

-

Decolorization: Add 5.0 g of activated carbon (charcoal) to the alkaline solution. Stir the suspension at 30°C for 2 hours[4].

-

Causality: The high surface area of the carbon selectively adsorbs high-molecular-weight, highly conjugated polymeric impurities that cause discoloration.

-

-

Filtration: Filter the mixture through a tightly packed Celite® pad to remove the activated carbon. Self-Validation: The resulting filtrate must be completely transparent and colorless to pale yellow. If it remains dark, repeat step 3.

-

Defatting (Extraction): Transfer the aqueous filtrate to a separatory funnel and wash with Dichloromethane (DCM) (2 × 150 mL). Discard the lower organic (DCM) layers.

-

Causality: The target molecule is currently a water-soluble sodium salt. The DCM wash aggressively strips away non-ionizable impurities (e.g., unreacted 2,4,6-trichlorotoluene or benzyl chlorides)[2].

-

Phase 2: Acidification & Precipitation

-

Cooling: Transfer the purified aqueous layer to a clean flask and cool to 0–5°C using an ice-water bath.

-

Acidification: Slowly add concentrated Hydrochloric Acid (HCl, 37%) dropwise under vigorous stirring until the pH reaches 1.0–1.5.

-

Causality: The strong mineral acid reprotonates the carboxylate. Because the free 2,4,6-trichlorophenylacetic acid is highly hydrophobic, it rapidly crashes out of the aqueous solution as a dense precipitate.

-

-

Isolation: Collect the precipitated solid via vacuum filtration. Wash the filter cake with 200 mL of ice-cold deionized water.

-

Causality: The cold water wash removes residual inorganic salts (NaCl) without dissolving the product.

-

-

Drying: Dry the solid in a vacuum oven at 50°C to a constant weight.

Phase 3: Polishing via Recrystallization

To achieve >99.5% purity, the crude solid must be recrystallized to remove trace structurally related chlorinated isomers that survived the acid-base workup.

-

Dissolution: Place the dried solid in a round-bottom flask equipped with a reflux condenser. Add a minimum volume of boiling Toluene (approximately 5–7 mL per gram of solid) until complete dissolution is achieved[3].

-

Causality: Toluene provides an ideal, steep solubility curve for heavily chlorinated aromatic acids—highly soluble at reflux, nearly insoluble at 4°C.

-

-

Nucleation & Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature without agitation.

-

Causality: Slow cooling promotes the growth of large, pure crystal lattices, effectively excluding trace impurities into the mother liquor.

-

-

Maturation: Once at room temperature, transfer the flask to a 4°C refrigerator for 12 hours to maximize recovery.

-

Final Isolation: Filter the purified crystals, wash with a minimal volume of ice-cold hexanes to displace the toluene, and dry under high vacuum[2].

Quantitative Data Presentation

The following table summarizes the expected recovery and purity metrics at each stage of the purification workflow, providing benchmarks for process validation.

| Purification Stage | Primary Impurity Targeted / Removed | Typical Step Yield (%) | Cumulative Purity (HPLC Area %) |

| Crude Material | N/A | N/A | 75.0 - 85.0% |

| Alkaline Extraction | Neutral organics, unreacted precursors | 92 - 95% | > 90.0% |

| Carbon Decolorization | Colored polymeric byproducts | 88 - 90% | > 95.0% |

| Acidification | Water-soluble salts, polar organics | 85 - 88% | > 98.0% |

| Toluene Recrystallization | Structurally similar chlorinated isomers | 75 - 80% | > 99.5% |

Analytical Validation System

To ensure the integrity of the final purified 2-(2,4,6-Trichlorophenyl)acetic acid, the following self-validating analytical checks must be performed:

-

Melting Point Determination: The purified crystals should exhibit a sharp melting point. A depressed or broad melting range indicates the retention of solvent or structurally similar isomers.

-

HPLC-UV (254 nm): Run a reverse-phase gradient (e.g., Acetonitrile/Water with 0.1% TFA). The target compound should present as a single sharp peak with an area >99.5%.

-

1H NMR (CDCl3, 400 MHz): Confirms structural integrity. Look for the characteristic singlet of the methylene protons ( -CH2- ) at approximately δ 4.0 ppm, and a single aromatic peak at approximately δ 7.4 ppm (integrating to 2H), reflecting the symmetry of the 2,4,6-trichloro-substituted aromatic ring.

References

-

Process for synthesizing phenylacetic acid by carbonylation of toluene. Google Patents (US20130303798A1). 1

-

Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem. 2

-

Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution. Google Patents (CN102875361A). 4

-

3-Substituted 2,4,6-trihalogenobenzamides and their salts, their preparation and their use. Google Patents (EP0055689A1).3

Sources

- 1. US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. EP0055689A1 - 3-Substituted 2,4,6-trihalogenobenzamides and their salts, their preparation and their use as substitutes for natural sweetening agents, and sweeteners containing them - Google Patents [patents.google.com]

- 4. CN102875361A - Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution - Google Patents [patents.google.com]

Application Note: Analytical Methodologies for the Quantification of 2-(2,4,6-Trichlorophenyl)acetic Acid

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Analytical Rationale

2-(2,4,6-Trichlorophenyl)acetic acid (2,4,6-TCPAA) is a highly halogenated, acidic aromatic compound. In the pharmaceutical industry, it is closely monitored as a structural analog and potential degradation product/precursor to specific active pharmaceutical ingredient (API) impurities, such as 2-amino-2-(2,4,6-trichlorophenyl)acetic acid found in clopidogrel synthesis[1]. In the agrochemical sector, it shares structural and behavioral characteristics with phenoxy acid and benzoic acid herbicides (e.g., Chlorfenac)[2].

From an analytical perspective, 2,4,6-TCPAA presents two primary challenges:

-

High Polarity & Acidity: The carboxylic acid moiety causes severe peak tailing on standard silica-based columns if not properly buffered or derivatized.

-

Ionization Efficiency: While it readily deprotonates in basic environments, high pH mobile phases can prevent adequate retention on standard Reversed-Phase (RP) columns.

This application note details two self-validating workflows: a direct LC-MS/MS method for high-throughput quantification in complex matrices, and a GC-MS method utilizing derivatization for high-resolution profiling.

Physicochemical Profile

Understanding the intrinsic properties of 2,4,6-TCPAA is critical for optimizing extraction and chromatographic conditions. The presence of three electron-withdrawing chlorine atoms significantly lowers the pKa of the carboxylic acid compared to unsubstituted phenylacetic acid.

Table 1: Physicochemical Properties of 2,4,6-TCPAA [3]

| Property | Value | Analytical Implication |

| CAS Number | 69178-44-5 | Standardizes reference material sourcing. |

| Molecular Formula | C₈H₅Cl₃O₂ | Drives isotopic pattern recognition (Cl₃ cluster). |

| Exact Mass | 237.935 Da | Target for high-resolution MS and MRM precursor selection. |

| XLogP3 | 3.3 | Indicates moderate hydrophobicity; requires strong organic elution. |

| Topological Polar Surface Area | 37.3 Ų | Governs Solid Phase Extraction (SPE) sorbent selection. |

Protocol A: Direct Quantification via LC-MS/MS

Causality & Methodological Choices

For LC-MS/MS, we utilize Electrospray Ionization in negative mode (ESI-). To balance the need for analyte retention (which requires an acidic environment to keep the molecule protonated/neutral) and ESI- sensitivity (which favors a deprotonated state), we employ a 10 mM Ammonium Acetate buffer at pH 6.8 . This "sweet spot" ensures sharp chromatographic peaks on a C18 column while allowing the droplet to easily yield the [M−H]− ion in the ESI source[2].

Sample Preparation (Solid Phase Extraction)

-

Conditioning: Pass 3 mL of Methanol followed by 3 mL of LC-grade Water through a Mixed-Mode Anion Exchange (MAX) SPE cartridge.

-

Loading: Adjust the sample matrix to pH 7.5 (ensuring 2,4,6-TCPAA is fully ionized) and load 5 mL onto the cartridge.

-

Washing: Wash with 3 mL of 5% Ammonium Hydroxide in Water to remove neutral and basic interferences.

-

Elution: Elute the acidic target with 3 mL of 2% Formic Acid in Methanol (neutralizing the ionic interaction).

-

Reconstitution: Evaporate under gentle N₂ gas at 40°C and reconstitute in 1 mL of Initial Mobile Phase.

LC Gradient & MS Parameters

Table 2: UHPLC Gradient Program Column: C18 (100 mm × 2.1 mm, 1.7 µm) Mobile Phase A: 10 mM Ammonium Acetate in Water Mobile Phase B: Acetonitrile

| Time (min) | Flow Rate (mL/min) | % A | % B |

| 0.0 | 0.4 | 90 | 10 |

| 1.0 | 0.4 | 90 | 10 |

| 4.0 | 0.4 | 10 | 90 |

| 5.5 | 0.4 | 10 | 90 |

| 5.6 | 0.4 | 90 | 10 |

Table 3: MRM Transitions (Negative ESI) Note: The Cl₃ isotopic signature provides distinct M and M+2 precursor ions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| 2,4,6-TCPAA (³⁵Cl₃) | 237.0 | 193.0 | 18 | Quantifier (Loss of CO₂) |

| 2,4,6-TCPAA (³⁵Cl₂³⁷Cl) | 239.0 | 195.0 | 18 | Qualifier (Loss of CO₂) |

LC-MS/MS Workflow Visualization

Figure 1: LC-MS/MS workflow for the direct quantification of 2,4,6-TCPAA.

Protocol B: GC-MS Profiling via Derivatization

Causality & Methodological Choices

Due to the active hydrogen on the carboxylic acid group, direct GC injection of 2,4,6-TCPAA results in hydrogen bonding with the silanol groups of the GC column, causing irreversible adsorption and severe peak tailing. To circumvent this, we employ esterification using Boron Trifluoride in Methanol (BF₃/MeOH) . This converts the acid into a volatile, thermally stable methyl ester (MW: 251.95 Da), enabling sharp peak resolution and highly sensitive Electron Impact (EI) ionization[4].

Derivatization Protocol

-

Extraction: Acidify 10 mL of the aqueous sample to pH < 2 using 6M HCl. Extract twice with 5 mL of Ethyl Acetate.

-

Evaporation: Combine the organic layers and evaporate to dryness under N₂ gas.

-

Esterification: Add 1 mL of 14% BF₃/MeOH to the dry residue. Seal the vial and heat at 60°C for 30 minutes.

-

Quenching & Partitioning: Allow to cool. Add 2 mL of saturated NaCl solution and 2 mL of Hexane. Vortex vigorously for 1 minute.

-

Recovery: Extract the upper Hexane layer (containing the 2,4,6-TCPAA methyl ester) and transfer to a GC autosampler vial.

GC-MS Parameters

Table 4: GC Temperature Program & MS Parameters Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm) Carrier Gas: Helium (1.0 mL/min, constant flow)

| Parameter | Setting |

| Injection | 1 µL, Splitless mode (Inlet Temp: 250°C) |

| Oven Program | 80°C (hold 1 min) ➔ 15°C/min to 280°C (hold 5 min) |

| Transfer Line Temp | 280°C |

| Ion Source Temp (EI) | 230°C (70 eV) |

| SIM Ions (m/z) | 252 (M⁺, Quantifier), 193 ([M-COOCH₃]⁺), 221 ([M-OCH₃]⁺) |

GC-MS Workflow Visualization

Figure 2: GC-MS sample preparation and derivatization pathway for 2,4,6-TCPAA.

Method Validation & Quality Control (E-E-A-T)

To ensure the trustworthiness and self-validating nature of these protocols, the following Quality Control (QC) parameters must be established prior to sample analysis:

-

Matrix Effects (ME): Assess ME in LC-MS/MS by comparing the slopes of matrix-matched calibration curves against solvent-only curves. If ME exceeds ±15%, implement a structurally similar surrogate internal standard (e.g., 2,4-Dichlorophenylacetic acid) to correct for ionization suppression[4].

-

Derivatization Efficiency: For the GC-MS protocol, run a known concentration of neat 2,4,6-TCPAA standard through the BF₃/MeOH process. Monitor for unreacted precursor (which will appear as a broad, tailing hump) to ensure the 60°C / 30 min reaction time is sufficient for complete conversion.

References

-

PubChem. "2-(2,4,6-Trichlorophenyl)acetic acid - CID 15775088". National Center for Biotechnology Information. URL: [Link]

-

Pharmaffiliates. "Clopidogrel-impurities: 2-Amino-2-(2,4,6-trichlorophenyl)Acetic Acid". Pharmaffiliates Product Catalog. URL: [Link]

-

SIELC Technologies. "Separation of Chlorfenac on Newcrom C18 HPLC column". SIELC Application Notes. URL: [Link]

-

Analytical Chemistry. "Sample Preparation Based on Dynamic Ion-Exchange Solid-Phase Extraction for GC/MS Analysis of Acidic Herbicides in Environmental Waters". ACS Publications. URL: [Link]

Sources

Application Note: GC-MS Analysis of 2-(2,4,6-Trichlorophenyl)acetic Acid via Silylation Derivatization

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with BSTFA Derivatization

Introduction & Rationale

2-(2,4,6-Trichlorophenyl)acetic acid is a highly polar, halogenated organic acid. In agricultural and environmental contexts, trichlorophenylacetic acids often emerge as degradation products of pesticides (such as prochloraz) or as synthetic intermediates in pharmaceutical development[1].

Direct gas chromatographic (GC) analysis of free carboxylic acids is notoriously problematic. The highly polar hydroxyl group of the carboxylic acid interacts strongly with active sites in the GC inlet and the stationary phase of the column. This interaction leads to severe peak tailing, thermal degradation, and a significant loss of sensitivity. To circumvent this, chemical derivatization is mandatory[2].

In this protocol, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) to convert the non-volatile carboxylic acid into a highly volatile and thermally stable trimethylsilyl (TMS) ester[3]. The addition of 1% TMCS is a critical mechanistic choice: TMCS acts as a catalyst, increasing the silylating strength of the reagent to ensure rapid and quantitative conversion of sterically hindered analytes[3].

Chemical Properties & Analyte Profiling

Understanding the physicochemical properties of the analyte dictates the extraction and derivatization strategy. As an acidic compound, it must be extracted under low pH conditions to ensure it remains in its neutral, protonated state during organic partitioning[1].

Table 1: Physicochemical Properties of Trichlorophenylacetic Acid Isomers [4]

| Property | Value / Description | Analytical Consequence |

| Molecular Formula | C8H5Cl3O2 | Determines target mass for MS detection. |

| Molecular Weight | 239.48 g/mol | Base MW prior to derivatization. |

| pKa | ~3.2 | Requires sample acidification (pH < 2) for efficient liquid-liquid or solid-phase extraction. |

| LogP | ~3.2 | Highly lipophilic when protonated; extracts well into non-polar solvents (e.g., hexane, ethyl acetate). |

| Target Derivative | Trimethylsilyl (TMS) Ester | Adds 72 Da to the molecular weight (MW of derivative ≈ 311.48 g/mol ). |

Analytical Workflows and Causality

The following diagram illustrates the logical necessity of the derivatization step. Without it, the analytical system fails to provide reliable quantitative data.

Causality of derivatization in GC-MS analysis of polar organic acids.

Step-by-Step Experimental Protocol

Reagents and Materials

-

Analyte Standard: 2-(2,4,6-Trichlorophenyl)acetic acid (Purity ≥ 98%).

-

Internal Standard (IS): 4-Bromobiphenyl or a deuterated carboxylic acid (e.g., Phenylacetic acid-d5) to correct for derivatization efficiency and injection volume variations[1].

-

Derivatization Reagent: BSTFA + 1% TMCS (Sealed ampoules preferred to prevent moisture ingress)[3].

-

Solvents: Ethyl acetate (GC-MS grade, anhydrous), Pyridine (anhydrous).

Sample Preparation (Solid-Phase Extraction - SPE)

Note: This procedure assumes an aqueous environmental or biological sample matrix.

-

Acidification: Adjust the pH of the aqueous sample (100 mL) to pH ≤ 2.0 using 1 M HCl. Causality: This suppresses the ionization of the carboxylic acid, ensuring it is retained by the hydrophobic SPE sorbent[1].

-

Conditioning: Condition a polymeric HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 5 mL methanol followed by 5 mL acidified water (pH 2.0).

-

Loading: Pass the sample through the cartridge at a flow rate of 2–3 mL/min.

-

Washing: Wash the cartridge with 2 mL of acidified water to remove polar interferences.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elution: Elute the target analytes with 5 mL of anhydrous ethyl acetate.

Silylation Derivatization Workflow

Critical Step: Moisture is the enemy of silylation. Water will rapidly hydrolyze BSTFA and the resulting TMS esters back to free acids. Ensure all extracts are completely dry.

-

Evaporation: Transfer 1 mL of the ethyl acetate eluate (spiked with 10 µL of 10 µg/mL Internal Standard) to a 2 mL glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature.

-

Reconstitution: Add 50 µL of anhydrous Pyridine to the dried residue. Causality: Pyridine acts as an acid scavenger (neutralizing the byproduct trifluoroacetamide) and catalyzes the silylation reaction.

-

Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial[3].

-

Incubation: Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 70°C for 45 minutes[3].

-

Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS analytical workflow for trichlorophenylacetic acid.

GC-MS Operating Conditions & Data Acquisition

To achieve maximum sensitivity and selectivity, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode.

Table 2: GC-MS Instrument Parameters

| Parameter | Setting | Rationale |

| Column | HP-5MS or DB-5MS (30 m × 0.25 mm, 0.25 µm) | Low-bleed phase ideal for halogenated aromatics and TMS derivatives. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides optimal chromatographic resolution. |

| Injection | 1 µL, Splitless mode (Inlet Temp: 250°C) | Maximizes transfer of trace analytes onto the column. |

| Oven Program | 80°C (hold 1 min) → 15°C/min to 280°C (hold 5 min) | Focuses the analyte at the column head, then elutes it sharply. |

| Transfer Line Temp | 280°C | Prevents cold spots and analyte condensation. |

| Ion Source Temp | 230°C (Electron Impact, 70 eV) | Standard fragmentation energy for reproducible library matching. |

Mass Spectrometry (SIM) Parameters

The isotopic signature of the three chlorine atoms (approximate ratio 1:1:0.3 for M, M+2, M+4) provides a highly specific fragmentation pattern. The exact mass of the TMS derivative is ~310.9 m/z.

Table 3: Target and Qualifier Ions for SIM Mode

| Analyte | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 2-(2,4,6-Trichlorophenyl)acetic acid (TMS) | 312 [M]+ | 297 [M-CH3]+ | 193 [Trichlorobenzyl]+ |

| 4-Bromobiphenyl (IS) | 232 [M]+ | 234 [M+2]+ | 152 [M-Br]+ |

Self-Validation Check: Always run a procedural blank (reagents only, taken through the entire extraction and derivatization process). This ensures that background siloxane peaks (m/z 73, 147, 207, 281, 355) originating from the BSTFA reagent or column bleed do not co-elute and interfere with the target analyte's quantitation ions.

References

-

Sample Preparation Based on Dynamic Ion-Exchange Solid-Phase Extraction for GC/MS Analysis of Acidic Herbicides in Environmental Waters. Analytical Chemistry - ACS Publications. Available at:[Link]

-

Chlorfenac | C8H5Cl3O2 | CID 6805. PubChem - NIH. Available at:[Link]

-

Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at:[Link]

-

Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty. ResearchGate. Available at:[Link]

Sources

Application Note: NMR Spectroscopic Analysis of 2-(2,4,6-Trichlorophenyl)acetic Acid

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Structural Elucidation Guide

Introduction & Scope

2-(2,4,6-Trichlorophenyl)acetic acid (CAS: 69178-44-5) is a highly substituted aromatic carboxylic acid utilized as a critical intermediate in the synthesis of agrochemicals (e.g., the systemic bactericide benalaxyl) and potent pharmaceutical agents [1]. Due to its dense substitution pattern, verifying the structural integrity and purity of this compound is a critical quality control step.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol. We detail the experimental methodologies for 1H and 13C NMR acquisition and provide a mechanistic rationale for the observed chemical shifts, empowering researchers to confidently assign spectral features.

Structural Considerations & NMR Causality

To accurately interpret the NMR spectra of 2-(2,4,6-Trichlorophenyl)acetic acid, one must understand the interplay of steric hindrance, electronegativity, and molecular symmetry [2].

-

Molecular Symmetry (Magnetic Equivalence): The 2,4,6-trichloro substitution pattern creates a plane of symmetry passing through the C1 and C4 axis of the benzene ring. Consequently, the aromatic protons at positions C3 and C5 are chemically and magnetically equivalent, collapsing into a single, sharp singlet rather than a complex multiplet.

-

Steric Compression & Anisotropy: The two bulky ortho-chlorine atoms (C2, C6) restrict the free rotation of the acetic acid moiety. This steric clash forces the methylene (-CH₂-) group out of the aromatic plane and into a highly specific region of the aromatic ring current.

-

Inductive Deshielding (-I Effect): The highly electronegative chlorine atoms exert a strong electron-withdrawing inductive effect across the sigma framework. This significantly deshields the methylene protons, shifting them downfield to ~4.05 ppm, compared to the ~3.60 ppm typically observed in unsubstituted phenylacetic acid [1, 3].

-

Solvent-Induced Dimerization: In non-polar solvents like CDCl₃, the carboxylic acid groups form intermolecular hydrogen-bonded dimers. This phenomenon, coupled with rapid chemical exchange, broadens the -COOH proton signal and shifts it far downfield (~11.50 ppm).

Experimental Protocol for NMR Acquisition

This protocol is designed as a self-validating system : the structural assignment is confirmed internally by the strict 2:2 integration ratio between the methylene protons and the aromatic protons.

Sample Preparation

-

Weighing: Accurately weigh 15.0 ± 0.5 mg of the 2-(2,4,6-Trichlorophenyl)acetic acid analyte.

-

Dissolution: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% atom D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

-

Transfer: Transfer the homogenous solution into a standard 5 mm precision NMR tube (e.g., Wilmad 528-PP). Ensure no undissolved particulates remain, as these will distort magnetic field homogeneity and degrade peak resolution.

Instrumental Parameters

Data should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm Broadband Observe (BBO) or cryoprobe at 298 K.

-

¹H NMR Acquisition:

-

Pulse Program: zg30 (30° flip angle)

-

Number of Scans (ns): 16

-

Relaxation Delay (d1): 1.5 s (ensures complete longitudinal relaxation for accurate integration)

-

Spectral Width (SW): 20 ppm

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (with WALTZ-16 composite pulse decoupling)

-

Number of Scans (ns): 1024 (required due to the low natural abundance of ¹³C and the presence of four quaternary carbons)

-

Relaxation Delay (d1): 2.0 s

-

Spectral Width (SW): 250 ppm

-

Data Processing

-

Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation (FT) to enhance the signal-to-noise ratio.

-

Perform manual zero-order and first-order phase correction.

-

Apply a polynomial baseline correction to ensure accurate integration values.

-